Lurasidone Metabolite 14283 D8

LC-MS/MS Bioanalytical Method Validation Pharmacokinetics

This deuterated internal standard (≥98% purity, CAS 2070009-43-5) is the only valid choice for ID-14283 quantification. Unlabeled ID-14283 is identical to the analyte and cannot be used as an IS; non-isotopic analogs exhibit divergent recovery and ionization, violating FDA/EMA validation criteria. Our D8-labeled compound co-elutes with the target metabolite while providing a +8 Da mass resolution, ensuring accurate matrix-effect correction and reliable pharmacokinetic data for TDM, DDI studies, and ANDA bioequivalence trials.

Molecular Formula C28H36N4O3S
Molecular Weight 516.7 g/mol
Cat. No. B1150023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLurasidone Metabolite 14283 D8
Molecular FormulaC28H36N4O3S
Molecular Weight516.7 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)CN2CCN(CC2)C3=NSC4=CC=CC=C43)CN5C(=O)C6C7CC(C6C5=O)C(C7)O
InChIInChI=1S/C28H36N4O3S/c33-22-14-19-13-21(22)25-24(19)27(34)32(28(25)35)16-18-6-2-1-5-17(18)15-30-9-11-31(12-10-30)26-20-7-3-4-8-23(20)36-29-26/h3-4,7-8,17-19,21-22,24-25,33H,1-2,5-6,9-16H2/t17-,18-,19-,21+,22+,24-,25+/m0/s1/i9D2,10D2,11D2,12D2
InChIKeyJVTNTCYRWHASTQ-GJWDYXDKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lurasidone Metabolite 14283 D8: Deuterium-Labeled Internal Standard for LC-MS/MS Quantification of Active Antipsychotic Metabolite ID-14283


Lurasidone Metabolite 14283 D8 (CAS 2070009-43-5) is a deuterium-labeled analog of ID-14283, one of the two pharmacologically active metabolites of the atypical antipsychotic lurasidone [1]. This stable isotope-labeled compound incorporates eight deuterium (²H) atoms, yielding a molecular formula of C₂₈H₂₈D₈N₄O₃S and a molecular weight of 516.72 g/mol . ID-14283, along with ID-14326, is generated primarily via CYP3A4-mediated oxidative metabolism of the parent drug and retains dopaminergic and serotonergic receptor activity that contributes to lurasidone's overall therapeutic effect [1]. The deuterated analog is employed exclusively as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods, enabling accurate and precise quantification of the unlabeled ID-14283 metabolite in complex biological matrices such as human plasma .

Why Non-Isotopic or Unlabeled ID-14283 Cannot Substitute for Lurasidone Metabolite 14283 D8 in Quantitative Bioanalysis


Generic substitution of Lurasidone Metabolite 14283 D8 with unlabeled ID-14283 or structurally analogous internal standards in LC-MS/MS workflows introduces significant and potentially invalidating analytical errors. Unlabeled ID-14283 cannot function as an internal standard because it is chemically identical to the target analyte, precluding independent mass spectrometric detection. Non-isotopic structural analogs exhibit different physicochemical properties, leading to divergent extraction recoveries, distinct chromatographic retention times, and differential ionization responses within the electrospray source—a phenomenon well-documented in the bioanalytical literature [1]. These discrepancies result in inaccurate compensation for matrix effects (ion suppression or enhancement) and sample-to-sample variability, directly compromising assay accuracy, precision, and adherence to regulatory bioanalytical method validation guidelines [2]. The deuterium-labeled compound mitigates these issues by co-eluting with the native metabolite while maintaining a distinct mass-to-charge ratio (+8 Da), thereby fulfilling the fundamental requirement for stable isotope dilution mass spectrometry [3].

Quantitative Differentiation of Lurasidone Metabolite 14283 D8: Comparative Analytical Performance Data


LC-MS/MS Assay Sensitivity and Throughput Achieved Using Isotope-Labeled Internal Standards Including Lurasidone Metabolite 14283 D8

The deployment of corresponding isotope-labeled internal standards—including Lurasidone Metabolite 14283 D8 for the ID-14283 analyte—enabled a validated LC-MS/MS assay with a lower limit of quantitation (LLOQ) of 0.10 ng/mL for ID-14283 in human plasma [1]. This represents a 2.5-fold improvement in sensitivity compared to the LLOQ of 0.25 ng/mL achieved for the parent drug lurasidone within the same analytical run [1]. The assay's 2.5-minute chromatographic run time enabled analysis of 300 samples per day [1]. In contrast, alternative LC-MS methods for lurasidone lacking this optimized isotope-labeled internal standard approach have reported longer run times of 4.0 to 8.0 minutes, corresponding to reduced daily sample throughput [2].

LC-MS/MS Bioanalytical Method Validation Pharmacokinetics

Variability in ID-14283 Metabolite Formation Due to CYP3A4 Genetic Polymorphism

The formation of the active metabolite ID-14283 exhibits profound inter-individual variability due to CYP3A4 genetic polymorphism. In vitro kinetic studies using recombinant CYP3A4 variants revealed that relative intrinsic clearances of lurasidone range from 14.11% (CYP3A4.12 variant) to 355.77% (CYP3A4.15 variant) relative to wild-type CYP3A4, representing a 25.2-fold difference in metabolic capacity [1]. Since ID-14283 is the principal metabolite measured in these assays, its formation rate and consequent plasma concentrations are directly proportional to this enzymatic activity. This substantial genetic variability underscores the critical requirement for precise, accurate, and reproducible quantification of ID-14283 across diverse patient populations.

CYP3A4 Pharmacogenomics Drug Metabolism

Impact of Drug-Drug Interactions on ID-14283 Formation and Lurasidone Exposure

Co-administration of lurasidone with the CYP3A4 inhibitor olmutinib dramatically suppresses ID-14283 formation and alters parent drug exposure. In vitro studies demonstrated that olmutinib reduced ID-14283 formation in rat liver microsomes (RLM) and human liver microsomes (HLM) to 7.22% and 7.59% of control levels, respectively, with corresponding IC₅₀ values of 18.83 ± 1.06 μM and 16.15 ± 0.81 μM [1]. In vivo rat studies further confirmed that olmutinib co-administration increased lurasidone AUC(₀–ₜ) and AUC(₀–∞) by 73.52% and 69.68%, respectively, while reducing clearance (CLz/F) by 43.83% [1]. These findings establish that ID-14283 plasma concentrations are exquisitely sensitive to CYP3A4 modulation, necessitating rigorous analytical methodology to accurately capture the magnitude of drug interaction effects.

Drug-Drug Interaction CYP3A4 Inhibition Pharmacokinetics

Potential Matrix Effect Compensation Limitations of Deuterated Internal Standards

While deuterated internal standards are widely employed in bioanalysis, class-level evidence indicates that deuterium labeling can introduce chromatographic retention time shifts and differential matrix effect compensation relative to non-deuterated (¹³C/¹⁵N) internal standards. A systematic comparison of deuterated (²H₇) versus ¹³C₆-labeled internal standards for quantifying urinary biomarkers demonstrated that the deuterated internal standard generated negatively biased results, with concentrations averaging 59.2% lower than those obtained using the ¹³C₆-labeled internal standard, and spike accuracy showing a bias of −38.4% [1]. Post-column infusion experiments confirmed that ion suppression was not equally experienced by the deuterated IS, explaining the quantitative bias [1].

Matrix Effects Deuterium Isotope Effects Bioanalytical Method Validation

Primary Research and Bioanalytical Applications for Lurasidone Metabolite 14283 D8


Clinical Pharmacokinetic Studies Requiring Simultaneous Quantification of Lurasidone and ID-14283

Lurasidone Metabolite 14283 D8 is employed as the designated internal standard in validated LC-MS/MS methods for quantifying the active metabolite ID-14283 in human plasma during clinical pharmacokinetic studies [1]. The assay, validated per regulatory guidelines, achieves an LLOQ of 0.10 ng/mL for ID-14283 with a 2.5-minute run time, enabling analysis of up to 300 samples daily [1]. This methodology has been successfully applied to estimate in vivo plasma concentrations of ID-14283 in human subjects, with results authenticated via incurred sample reanalysis [1].

Therapeutic Drug Monitoring (TDM) and Pharmacovigilance Programs

The precise quantification of ID-14283 in patient plasma supports therapeutic drug monitoring initiatives aimed at optimizing lurasidone dosing and assessing medication adherence. Given that ID-14283 formation is highly sensitive to CYP3A4 genetic polymorphism (25.2-fold variation in clearance between CYP3A4 variants) and drug-drug interactions (up to 92% reduction in metabolite formation with CYP3A4 inhibitors) [2], accurate measurement of this active metabolite provides clinicians with valuable pharmacokinetic information that may inform dose adjustments in patients exhibiting unexpected therapeutic responses or tolerability issues.

In Vitro Drug-Drug Interaction (DDI) Screening and CYP3A4 Phenotyping

In vitro metabolism studies utilizing human liver microsomes or recombinant CYP3A4 enzymes employ Lurasidone Metabolite 14283 D8 as an internal standard to accurately quantify ID-14283 formation rates. This enables precise calculation of kinetic parameters (Vmax and Km) and IC₅₀ values for potential CYP3A4 inhibitors [3]. The deuterated internal standard corrects for variability in sample preparation and matrix effects, ensuring that observed differences in ID-14283 formation reflect true biological or pharmacological effects rather than analytical imprecision. Such studies are critical for predicting clinical drug-drug interaction liability during preclinical development.

Regulated Bioanalysis Supporting ANDA Submissions and Bioequivalence Studies

The validated LC-MS/MS method incorporating isotope-labeled internal standards including Lurasidone Metabolite 14283 D8 meets the stringent requirements of FDA and EMA bioanalytical method validation guidance [1]. This makes the compound suitable for use in regulated bioanalytical laboratories conducting studies in support of Abbreviated New Drug Applications (ANDA), bioequivalence trials for generic lurasidone formulations, and post-marketing pharmacokinetic evaluations. The availability of a well-characterized, high-purity deuterated internal standard with established stability data facilitates method transfer, cross-study comparability, and regulatory acceptance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lurasidone Metabolite 14283 D8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.